Ammonium yttrium(3+) disulphate

Description

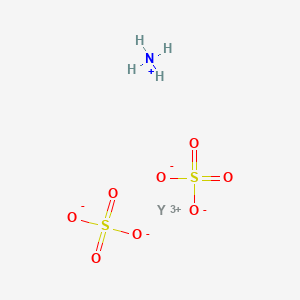

Ammonium yttrium(3+) disulphate (NH₄Y(SO₄)₂) is a rare earth-containing ammonium sulphate compound. Yttrium (Y³⁺), with an ionic radius of 0.96 Å in a seven-fold coordination environment, forms stable sulphate complexes due to its moderate electronegativity and coordination preferences .

Properties

CAS No. |

97375-22-9 |

|---|---|

Molecular Formula |

H4NO8S2Y |

Molecular Weight |

299.07 g/mol |

IUPAC Name |

azanium;yttrium(3+);disulfate |

InChI |

InChI=1S/H3N.2H2O4S.Y/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |

InChI Key |

NTPIOLYXYJRVLR-UHFFFAOYSA-K |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium yttrium(3+) disulphate can be synthesized through various methods. One common approach involves the reaction of yttrium oxide (Y₂O₃) with ammonium sulfate ((NH₄)₂SO₄) under controlled conditions. The reaction typically occurs in an aqueous solution, where the yttrium oxide dissolves and reacts with the ammonium sulfate to form this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity of the final product. The use of advanced techniques like precipitation and crystallization may also be employed to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

Ammonium yttrium(3+) disulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide and other by-products.

Reduction: Reduction reactions may involve the conversion of yttrium ions to a lower oxidation state.

Substitution: Substitution reactions can occur where the ammonium or sulfate ions are replaced by other ions or molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield yttrium oxide (Y₂O₃), while reduction could produce yttrium metal or lower oxidation state compounds .

Scientific Research Applications

Ammonium yttrium(3+) disulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium yttrium(3+) disulphate involves its interaction with molecular targets and pathways. In biological systems, the compound may interact with cellular components, leading to specific effects such as enhanced imaging contrast or targeted drug delivery. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Parameters

Key Observations :

- Rare earth variants (Y, Gd) exhibit larger ionic radii and higher coordination numbers compared to Al³⁺ in Al(NH₄)(SO₄)₂.

- The seven-fold coordination of Y³⁺ and Gd³⁺ in their disulphates enhances structural stability, as seen in yttrium silicates .

Thermal Stability and Reactivity

Table 2: Thermal Decomposition and Reactivity

Key Observations :

- Rare earth disulphates (e.g., NH₄Y(SO₄)₂) are expected to exhibit greater thermal stability than ammonium persulphate or bisulphate due to the stabilizing influence of the yttrium ion.

Key Observations :

Table 4: Hazard Profiles

Key Observations :

- Rare earth disulphates are anticipated to pose fewer hazards than bisulphates or persulphates due to their structural inertness.

- No ecological risks are reported for ammonium sulfate derivatives when handled properly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.